molecular formula C8H10IN B3349014 Pyridinium, 2-ethenyl-1-methyl-, iodide CAS No. 19916-89-3

Pyridinium, 2-ethenyl-1-methyl-, iodide

Cat. No.: B3349014
CAS No.: 19916-89-3
M. Wt: 247.08 g/mol
InChI Key: DWMSYQDOPYSCJR-UHFFFAOYSA-M
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Description

Pyridinium, 2-ethenyl-1-methyl-, iodide: is a pyridinium salt with the molecular formula C8H10IN. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a vinyl group (ethenyl) and a methyl group attached to the nitrogen atom of the pyridinium ring, with iodide as the counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2-ethenyl-1-methyl-, iodide typically involves the alkylation of 2-vinylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for pyridinium salts often involve similar alkylation reactions but on a larger scale. The choice of solvent and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 2-ethenyl-1-methyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyridinium, 2-ethenyl-1-methyl-, iodide is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, pyridinium salts are studied for their potential antimicrobial and anticancer properties. They are also used in the development of gene delivery systems due to their ability to interact with nucleic acids .

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including as cholinesterase inhibitors and antimalarial agents .

Industry: In the industrial sector, pyridinium salts are used as ionic liquids and catalysts in various chemical processes. They are also employed in materials science for the development of novel materials with unique properties .

Mechanism of Action

The mechanism of action of Pyridinium, 2-ethenyl-1-methyl-, iodide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death .

Comparison with Similar Compounds

  • Pyridinium, 4-ethenyl-1-methyl-, iodide
  • Pyridinium, 2-ethenyl-1-ethyl-, iodide
  • Pyridinium, 2-ethenyl-1-methyl-, bromide

Comparison: Pyridinium, 2-ethenyl-1-methyl-, iodide is unique due to the presence of the iodide ion, which imparts distinct reactivity and properties compared to its bromide or chloride counterparts. The vinyl group also contributes to its unique chemical behavior, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-ethenyl-1-methylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.HI/c1-3-8-6-4-5-7-9(8)2;/h3-7H,1H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMSYQDOPYSCJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27555-46-0
Details Compound: Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1), homopolymer
Record name Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27555-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70512746
Record name 2-Ethenyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19916-89-3
Record name Pyridinium, 2-ethenyl-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19916-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 2-ethenyl-1-methyl-, iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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